molecular formula C11H8N2O3 B2736747 3-(3-Nitrophenoxy)pyridine CAS No. 28232-52-2

3-(3-Nitrophenoxy)pyridine

Cat. No. B2736747
Key on ui cas rn: 28232-52-2
M. Wt: 216.196
InChI Key: ZGLWTQDQUDFCNO-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of 3-hydroxypyridine (5.01 g, 52.7 mmol) in DMSO (60 mL) was added NaH (1.39 g, 57.9 mmol, 2.31 g of 60% suspended in oil) and stirred for 30 min at RT. To the slurry was added 1-fluoro-3-nitrobenzene (9.66 g, 68.5 mmol) and mixture was heated to 80° C. for 72 h. The mixture was poured into satd NH4Cl solution (200 mL), and extracted with EtOAc (3×125 mL). The combined organic extracts were washed with H2O (75 mL), brine, dried (Na2SO4) and concentrated to yield a crude residue which was purified by column chromatography afford (4.43 g, 39% yield) pure 3-(3-nitrophenoxy)pyridine as a syrup. 1H NMR (400 MHz, Acetone-d6): δ 8.49-8.47 (m, 2H), 8.07-8.05 (m, 1H), 7.85 (t, J=2.4 Hz, 1H), 7.74 (t, J=8.4 Hz, 1H), 7.58-7.53 (m, 2H), 7.51-7.47 (m, 1H); MS (ESI) m/z: 217.0 (M+H+).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].[Na+].F[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1.[NH4+].[Cl-]>CS(C)=O>[N+:17]([C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)([O-:19])=[O:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
1.39 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.66 g
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. for 72 h
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×125 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (75 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(OC=2C=NC=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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